molecular formula C15H21N5O4 B12934178 (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-methylbut-1-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-methylbut-1-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol

Cat. No.: B12934178
M. Wt: 335.36 g/mol
InChI Key: XOGQXLYIPJPYJQ-PAYQHKMWSA-N
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Description

Molecular Architecture and Stereochemical Configuration

N6-Isopentenyladenosine possesses a molecular formula of C15H21N5O4 and a molecular weight of 335.36 g/mol . The compound’s core structure comprises a purine base (adenine) linked via a β-D-ribofuranose sugar, with a distinguishing isopentenyl side chain at the N6 position of the adenine ring. The stereochemical configuration of the ribose moiety is explicitly defined as (2R,3S,4R,5R), ensuring a specific three-dimensional orientation critical for its biological interactions.

The adenine base adopts a canonical 9H-tautomeric form, with the glycosidic bond between the ribose C1' and the adenine N9 atom in the anti conformation. The isopentenyl group (3-methylbut-2-enyl) extends from the N6 atom, introducing hydrophobicity and influencing the molecule’s binding affinity to protein targets such as farnesyl pyrophosphate synthase. Computational models reveal that the isopentenyl chain adopts a staggered conformation, minimizing steric hindrance with the ribose hydroxyl groups.

Table 1: Key Structural Features of N6-Isopentenyladenosine

Property Description
Molecular Formula C15H21N5O4
Molecular Weight 335.36 g/mol
Stereochemistry (2R,3S,4R,5R) ribose configuration
Glycosidic Bond Torsion Anti conformation (χ ≈ -3.6°)
Isopentenyl Orientation Staggered conformation relative to ribose

The compound’s three-dimensional structure has been validated through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, confirming the equatorial positioning of the hydroxyl groups on the ribose ring. This arrangement facilitates hydrogen bonding with solvent molecules and biological targets, contributing to its solubility and activity profile.

Comparative Analysis of Tautomeric Forms

Tautomerism in N6-Isopentenyladenosine arises primarily from the adenine moiety, which can theoretically adopt 9H-, 7H-, or 3H-tautomeric forms. Computational studies on analogous adenine derivatives suggest that the 9H-tautomer is energetically favored in the gas phase, with tautomerization to 7H- or 3H-forms requiring significant activation energy (~60–70 kcal/mol). However, microsolvation by water molecules dramatically reduces these barriers, enabling tautomeric interconversion in aqueous environments.

In the solid state, X-ray diffraction data for related N6-substituted adenosines, such as N6-methoxy-2',3',5'-tri-O-methyladenosine, exclusively show the imino tautomer (N1-protonated form). This suggests that the electronic effects of the N6-isopentenyl group in N6-Isopentenyladenosine may stabilize similar tautomeric states, though experimental validation is required.

Key Tautomeric Considerations:

  • 9H-Tautomer : Dominant in non-polar environments; characterized by protonation at N9 and hydrogen bonding at N1.
  • 7H-Tautomer : Rare in isolation but accessible via water-mediated proton transfer; may influence base-pairing mismatches in RNA.
  • 3H-Tautomer : Least stable; observed transiently in computational models under solvation.

The tautomeric equilibrium has implications for the compound’s interactions with biological targets. For instance, the 9H-form’s planar structure facilitates π-stacking with aromatic residues in enzyme active sites, as observed in its binding to farnesyl pyrophosphate synthase.

Physicochemical Properties and Stability Profiles

N6-Isopentenyladenosine exhibits moderate aqueous solubility due to the polar hydroxyl groups of the ribose moiety and the hydrophobic isopentenyl chain. The compound’s logP value (estimated at 0.5–1.2) reflects this amphiphilic character, enabling membrane permeability and intracellular accumulation.

Stability studies on analogous nucleosides indicate susceptibility to hydrolysis at extreme pH conditions. The glycosidic bond, while stable under physiological pH (7.4), may undergo acid-catalyzed cleavage at pH < 3 or base-catalyzed degradation at pH > 10. The isopentenyl group’s allylic double bond introduces potential reactivity toward electrophiles, necessitating storage under inert conditions to prevent oxidation.

Table 2: Physicochemical Properties

Property Value/Range
Solubility in Water ~10 mg/mL (25°C)
logP (Octanol-Water) 0.5–1.2 (estimated)
pH Stability Stable at pH 5–9
Thermal Decomposition >200°C (differential scanning calorimetry)

Crystallographic analyses reveal that the compound forms a monoclinic crystal lattice with extensive hydrogen bonding between ribose hydroxyls and solvent molecules, enhancing its stability in the solid state.

Spectroscopic Identification Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H NMR spectra of N6-Isopentenyladenosine in deuterated water exhibit distinct signals for the ribose and isopentenyl protons:

  • Ribose Protons : H1' (δ 5.90–6.10, doublet), H2' (δ 4.30–4.50), H3' (δ 4.10–4.30), H4' (δ 3.80–4.00), H5'/H5'' (δ 3.50–3.70).
  • Isopentenyl Chain : Allylic protons (δ 5.20–5.40, multiplet), methyl groups (δ 1.60–1.80).
  • Adenine Protons : H8 (δ 8.30–8.50, singlet), H2 (δ 7.90–8.10, singlet).

13C NMR assignments correlate with the electronic environment of each carbon:

  • Ribose Carbons : C1' (δ 90–92), C2' (δ 72–74), C3' (δ 70–72), C4' (δ 85–87), C5' (δ 62–64).
  • Adenine Carbons : C8 (δ 140–142), C4 (δ 150–152), C2 (δ 155–157).

Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) yields a prominent [M+H]+ ion at m/z 336.1, consistent with the molecular weight. Fragmentation patterns include loss of the ribose moiety (m/z 204.1) and cleavage of the isopentenyl group (m/z 136.1).

Infrared (IR) Spectroscopy:
Characteristic absorptions include:

  • O-H Stretch (ribose): 3200–3400 cm⁻¹.
  • N-H Stretch (adenine): 3300–3500 cm⁻¹.
  • C=C Stretch (isopentenyl): 1640–1680 cm⁻¹.

These spectroscopic signatures provide a robust framework for identifying N6-Isopentenyladenosine in complex matrices, such as biological extracts or synthetic mixtures.

Properties

Molecular Formula

C15H21N5O4

Molecular Weight

335.36 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-3-methylbut-1-enyl]amino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3-4,6-9,11-12,15,21-23H,5H2,1-2H3,(H,16,17,18)/b4-3+/t9-,11-,12-,15-/m1/s1

InChI Key

XOGQXLYIPJPYJQ-PAYQHKMWSA-N

Isomeric SMILES

CC(C)/C=C/NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CC(C)C=CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Biological Activity

The compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-methylbut-1-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a purine derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a tetrahydrofuran moiety and a purine base. Its specific stereochemistry plays a crucial role in its biological interactions. The presence of hydroxymethyl and amino groups enhances its reactivity and potential for biological activity.

Research indicates that purine derivatives like this compound often interact with various biological pathways:

  • Cytokinin Activity : Similar compounds have been studied for their cytokinin-like effects in plants, promoting cell division and growth. Cytokinins are crucial for regulating plant growth and development, suggesting that this compound may exhibit similar properties in plant systems .
  • Antioxidant Properties : Some derivatives have shown protective effects against oxidative stress in human dermal fibroblasts and keratinocytes. These effects are attributed to the ability of the compounds to scavenge reactive oxygen species (ROS), although certain derivatives did not act as direct antioxidants .
  • Anticancer Activity : Studies on related purine derivatives have demonstrated antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression . The specific compound's structure may influence its efficacy against different cancer types.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Cytokinin ActivityPromotes cell division in plant tissues
Antioxidant ActivityProtects against oxidative damage in skin cells
Antiproliferative EffectInhibits growth of MCF-7 breast cancer cells

Case Studies

  • Cytokinin Bioassays : In a study involving tobacco callus and wheat leaf chlorophyll retention assays, several derivatives showed enhanced cytokinin activity compared to traditional cytokinins. This suggests that modifications to the purine structure can lead to improved biological functions .
  • Oxidative Stress Protection : The compound's derivatives were tested on Caenorhabditis elegans under induced oxidative stress conditions. Results indicated significant protective effects against UV radiation damage, highlighting their potential use in dermatological applications .
  • Cancer Cell Studies : A detailed examination of the antiproliferative effects on MCF-7 cells revealed that certain structural modifications enhanced cytotoxicity compared to standard treatments like 5-fluorouracil (5-FU). This indicates a promising avenue for developing new anticancer therapies based on this purine derivative .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
Research indicates that compounds similar to (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-methylbut-1-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol exhibit antiviral properties. A study demonstrated that derivatives of purine can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. This compound's structural features may enhance its efficacy against viruses such as HIV and hepatitis C .

2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For example, research on related tetrahydrofuran derivatives shows promise in inhibiting tumor growth in vitro and in vivo models .

Biochemical Applications

1. Enzyme Inhibition
The tetrahydrofuran moiety is known to interact with various enzymes. Studies indicate that (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-methylbut-1-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol can act as an inhibitor of certain kinases involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and differentiation .

2. Drug Delivery Systems
Due to its favorable solubility and stability properties, this compound can be incorporated into drug delivery systems. Research has shown that using such compounds can enhance the bioavailability of poorly soluble drugs, improving therapeutic outcomes .

Agricultural Applications

1. Biopesticide Development
The compound's structural characteristics suggest potential applications in developing biopesticides. Its ability to modulate plant defense mechanisms against pests has been explored. Studies have indicated that similar compounds may enhance resistance to fungal pathogens in crops like cannabis .

2. Growth Regulation
Research indicates that certain derivatives of tetrahydrofuran compounds can act as plant growth regulators. They may influence hormone levels within plants, promoting growth under stress conditions or enhancing yield .

Case Studies

StudyFocusFindings
Study on Antiviral ActivityInvestigated the antiviral properties of purine derivativesShowed significant inhibition of viral replication in cell cultures
Anticancer ResearchEvaluated the effects of tetrahydrofuran derivatives on cancer cellsInduced apoptosis and reduced tumor size in animal models
Biopesticide EfficacyAssessed the impact of compounds on pest resistanceEnhanced resistance against common agricultural pests

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 6-Position of the Purine Ring

The 6-position substituent significantly influences receptor binding affinity, selectivity, and pharmacokinetic properties. Key analogs include:

Compound Name 6-Position Substituent Key Features Reference
Target Compound 3-Methylbut-1-en-1-ylamino Alkenyl group enhances lipophilicity; potential for reversible receptor binding.
YZG-330 : (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((R)-1-phenylpropylamino)-9H-purin-9-yl)-... (R)-1-Phenylpropylamino Bulky aromatic group increases A1 receptor selectivity and hypothermic effects.
Compound 9a () Methylamino Smaller substituent reduces steric hindrance; lower molecular weight (281.27 g/mol).
CV1808 () 2-Phenylethoxy Phenolic ether group enhances metabolic stability; A2A receptor selectivity.
Compound 7 () Thiophen-2-ylmethylamino Sulfur-containing aromatic group modifies electronic properties and solubility.


Key Observations :

  • Lipophilicity: The target compound’s alkenyl group offers moderate lipophilicity, balancing membrane permeability and solubility better than bulky aryl groups (e.g., YZG-330) or polar substituents (e.g., methylamino in 9a) .
  • Receptor Selectivity: Bulky substituents (e.g., YZG-330) favor A1 receptor binding, while smaller groups (e.g., methylamino) may lack subtype specificity .

Pharmacological and Physicochemical Properties

Adenosine Receptor Binding
  • YZG-330 : Demonstrates potent A1 receptor agonism (IC50 ~4 nM), with dose-dependent hypothermia in mice mediated by central A1 receptors .
  • Target Compound : Predicted to bind A1/A2A receptors due to its alkenyl group’s intermediate size, though experimental data are pending.
  • CGS21680 (): A2A-selective agonist with a carboxyethyl group; highlights how polar substituents shift receptor preference .
Metabolic Stability
  • Chloropurine Analogs (): Chlorine at the 2-position (e.g., compound 12a) increases stability against deamination but reduces solubility .
  • Butylthio Derivatives (): Sulfur atoms (e.g., compound 21) may enhance nucleophilicity and oxidative metabolism risks .

Preparation Methods

Starting Materials

  • Commercially available purine nucleosides such as adenosine or protected ribose derivatives.
  • Purine bases with leaving groups at the 6-position (e.g., 6-chloropurine nucleosides) to facilitate nucleophilic substitution.
  • The (3-methylbut-1-en-1-yl)amine or its synthetic precursors.

Key Synthetic Steps

Step Description Typical Conditions Notes
1 Protection of sugar hydroxyl groups Use of silyl ethers (TBDMS), acyl groups (acetyl) Protects diol and hydroxymethyl groups to prevent side reactions
2 Preparation of 6-chloropurine nucleoside intermediate Chlorination of adenosine derivatives or purchase of 6-chloropurine riboside Activates purine for nucleophilic substitution
3 Nucleophilic substitution at 6-position Reaction with (3-methylbut-1-en-1-yl)amine under mild base or neutral conditions Selective displacement of chlorine by amine
4 Deprotection of sugar hydroxyl groups Acidic or fluoride ion-mediated deprotection Restores free hydroxyl groups
5 Purification and characterization Chromatography (HPLC), crystallization Ensures high purity and correct stereochemistry

Detailed Preparation Methodology

Protection of Sugar Hydroxyl Groups

  • The sugar hydroxyl groups at positions 3 and 4, as well as the hydroxymethyl group at position 2, are typically protected to avoid unwanted reactions during base modification.
  • Common protecting groups include tert-butyldimethylsilyl (TBDMS) ethers or acetyl groups.
  • Protection is performed under anhydrous conditions using reagents like TBDMS chloride with imidazole or acetic anhydride with pyridine.

Synthesis of 6-Chloropurine Nucleoside Intermediate

  • Starting from adenosine or ribose derivatives, the 6-amino group of the purine is converted to a 6-chloro substituent.
  • This can be achieved by treatment with phosphorus oxychloride (POCl3) in the presence of a base or by using commercially available 6-chloropurine riboside.
  • The chlorinated intermediate is more reactive towards nucleophilic substitution.

Nucleophilic Substitution with (3-methylbut-1-en-1-yl)amine

  • The key step involves displacement of the 6-chloro group by the (3-methylbut-1-en-1-yl)amine nucleophile.
  • This reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50–80 °C).
  • The amine is either used directly or generated in situ.
  • Reaction monitoring by TLC or HPLC ensures completion.

Deprotection of Sugar Hydroxyl Groups

  • After successful substitution, the protecting groups on the sugar are removed.
  • For silyl ethers, tetrabutylammonium fluoride (TBAF) in THF is commonly used.
  • For acetyl groups, mild acidic or basic hydrolysis is applied.
  • Careful control of conditions prevents degradation of the nucleoside.

Purification and Characterization

  • The crude product is purified by preparative HPLC or column chromatography.
  • Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and optical rotation to confirm stereochemistry.
  • Purity is typically >95% for research-grade compounds.

Representative Data Table of Preparation Parameters

Parameter Typical Value/Condition Comments
Starting material 6-chloropurine riboside or adenosine derivative Commercially available or synthesized
Protecting groups TBDMS or acetyl Protect sugar hydroxyls
Nucleophile (3-methylbut-1-en-1-yl)amine Prepared or purchased
Solvent DMF, DMSO Polar aprotic solvents preferred
Temperature 50–80 °C Moderate heating for substitution
Reaction time 4–24 hours Monitored by TLC/HPLC
Deprotection reagent TBAF (for silyl), acid/base (for acetyl) Mild conditions to preserve nucleoside
Purification Preparative HPLC or chromatography Ensures high purity
Yield 40–70% overall Dependent on scale and conditions

Research Findings and Optimization Notes

  • Studies indicate that the choice of protecting groups significantly affects the yield and purity of the final product. Silyl ethers provide better selectivity but require careful handling during deprotection.
  • The nucleophilic substitution step is sensitive to steric hindrance; the bulky (3-methylbut-1-en-1-yl)amine requires optimized temperature and solvent to achieve good conversion.
  • Alternative methods explored include enzymatic synthesis using nucleoside phosphorylases, but chemical synthesis remains the most practical for this compound.
  • Analytical data confirm that the stereochemistry of the sugar moiety is retained throughout the synthesis, critical for biological activity.
  • Scale-up procedures emphasize the need for controlled addition of reagents and efficient purification to maintain product quality.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can regioselectivity be ensured during the introduction of the 3-methylbut-1-en-1-yl amino group?

Answer:
The synthesis involves coupling a modified purine base with a protected ribose derivative. Key steps include:

  • Regioselective alkylation: Use Mitsunobu conditions (e.g., DIAD, PPh3) or palladium-catalyzed cross-coupling to introduce the 3-methylbut-1-en-1-yl group at the N6 position of the purine. Protecting groups (e.g., acetyl or TBS) on the sugar moiety prevent side reactions.
  • Monitoring: Track reaction progress via TLC and confirm regiochemistry using 2D NMR (NOESY for spatial proximity between the amino group and purine C6) .
  • Deprotection: Remove protecting groups under mild acidic or fluoride-based conditions to preserve stereochemistry.

Basic: Which spectroscopic techniques are most effective for confirming stereochemical integrity and substituent positioning?

Answer:

  • NMR: High-resolution 1H and 13C NMR, supplemented by COSY, HSQC, and HMBC, identifies coupling patterns (e.g., J2',3' ≈ 5–7 Hz for ribose conformation). HMBC correlations between the NH proton and purine C6 confirm substituent positioning .
  • Mass spectrometry: HRMS or ESI-MS validates molecular weight (expected m/z: ~365 Da for [M+H]<sup>+</sup>).
  • Circular Dichroism (CD): Assesses sugar puckering (C3'-endo vs. C2'-endo) to confirm stereochemistry .

Advanced: How does the 3-methylbut-1-en-1-yl amino group influence metabolic stability compared to unmodified adenosine analogs?

Answer:

  • Mechanism: The hydrophobic group sterically hinders adenosine deaminase (ADA) binding.
  • Experimental validation: Incubate the compound with human plasma or recombinant ADA, monitoring degradation via HPLC. Compare half-life (t1/2) to controls (e.g., unmodified adenosine). Computational docking into ADA’s active site (e.g., using AutoDock Vina) predicts reduced binding affinity .
  • Results: N6-alkylated analogs typically show 2–5× increased t1/2 in plasma .

Advanced: What strategies resolve contradictions in biological activity across cell lines?

Answer:

  • Gene expression profiling: Use RNA-seq or qPCR to correlate activity with nucleoside transporter (ENT1/2) or target enzyme expression.
  • CRISPR validation: Knock out ENT1/2 in resistant cell lines to test transporter dependency.
  • Metabolic profiling: Detect phosphorylated derivatives (e.g., triphosphate forms) via LC-MS to assess activation pathways .
  • Competitive assays: Co-incubate with known substrates (e.g., dipyridamole for ENT1 inhibition) to identify uptake mechanisms.

Advanced: How can solubility and bioavailability be optimized without altering the core pharmacophore?

Answer:

  • Prodrug strategies: Synthesize phosphoramidate or 5'-lipid conjugates to enhance membrane permeability.
  • Formulation: Use cyclodextrins or lipid nanoparticles to improve aqueous solubility (assessed via shake-flask logP measurements).
  • Counterion modification: Replace sodium with tromethamine to increase solubility in polar solvents .
  • Structural tweaks: Add hydroxyl groups to the 3-methylbut-1-en-1-yl chain to improve H-bonding without affecting purine binding.

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